Benzenesulfonic acid, 2-((2,4-dihydroxy-3-((4-nitrophenyl)azo)-5-((4-sulfophenyl)azo)phenyl)azo)-5-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 2-((2,4-dihydroxy-3-((4-nitrophenyl)azo)-5-((4-sulfophenyl)azo)phenyl)azo)-5-nitro- is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is notable for its multiple azo linkages and nitro groups, which contribute to its unique chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of intermediate azo compounds. The general synthetic route includes:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound containing hydroxyl or amino groups to form an azo compound.
Further Azo Coupling: The resulting azo compound undergoes additional coupling reactions with other aromatic compounds to introduce more azo linkages and functional groups such as nitro and sulfonic acid groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are carefully controlled to ensure high yield and purity. Common reagents used include aromatic amines, nitrous acid, and various coupling agents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups.
Reduction: The azo groups can be reduced to amines under certain conditions.
Substitution: The aromatic rings can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Substitution Reagents: Halogens, sulfonating agents.
Major Products Formed
Oxidation Products: Quinones, nitroso compounds.
Reduction Products: Aromatic amines.
Substitution Products: Halogenated or sulfonated derivatives.
Scientific Research Applications
Chemistry
Dye Chemistry: Used as a dye in various applications due to its vivid color and stability.
Analytical Chemistry: Employed as a reagent in colorimetric analysis.
Biology
Biological Staining: Used in histology and microbiology for staining tissues and cells.
Medicine
Pharmaceuticals: Potential use in drug development for its unique chemical properties.
Industry
Textile Industry: Widely used as a dye for fabrics.
Paper Industry: Used in the coloring of paper products.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can interact with various molecular targets. The azo linkages can undergo cleavage under certain conditions, releasing aromatic amines that can further interact with biological molecules. The nitro and sulfonic acid groups also contribute to its reactivity and solubility.
Comparison with Similar Compounds
Similar Compounds
Methyl Orange: Another azo dye with similar applications.
Congo Red: A bis-azo dye used in histology.
Sudan III: A lipid-soluble azo dye used for staining.
Uniqueness
This compound is unique due to its multiple azo linkages and the presence of both nitro and sulfonic acid groups, which enhance its reactivity and versatility in various applications.
Properties
CAS No. |
72139-03-8 |
---|---|
Molecular Formula |
C24H16N8O12S2 |
Molecular Weight |
672.6 g/mol |
IUPAC Name |
5-nitro-2-[[(3E,5Z)-5-[(4-nitrophenyl)hydrazinylidene]-4,6-dioxo-3-[(4-sulfophenyl)hydrazinylidene]cyclohexen-1-yl]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C24H16N8O12S2/c33-23-19(28-25-14-3-8-17(9-4-14)45(39,40)41)12-20(24(34)22(23)30-26-13-1-5-15(6-2-13)31(35)36)29-27-18-10-7-16(32(37)38)11-21(18)46(42,43)44/h1-12,25-26H,(H,39,40,41)(H,42,43,44)/b28-19+,29-27?,30-22+ |
InChI Key |
JDRCEDCYPFHGEO-PQYOPJBZSA-N |
Isomeric SMILES |
C1=CC(=CC=C1N/N=C\2/C(=O)C(=C/C(=N\NC3=CC=C(C=C3)S(=O)(=O)O)/C2=O)N=NC4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1NN=C2C(=O)C(=CC(=NNC3=CC=C(C=C3)S(=O)(=O)O)C2=O)N=NC4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.